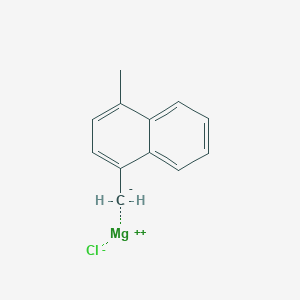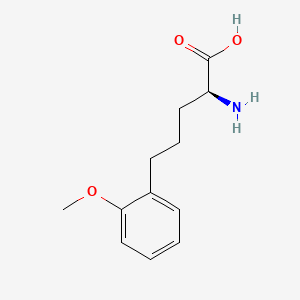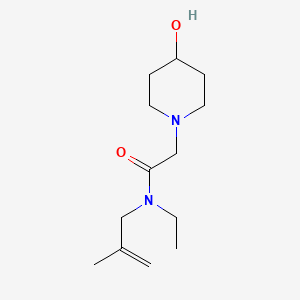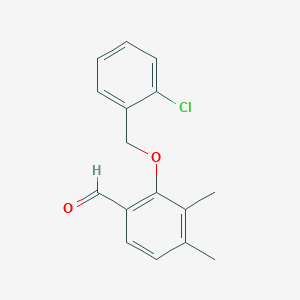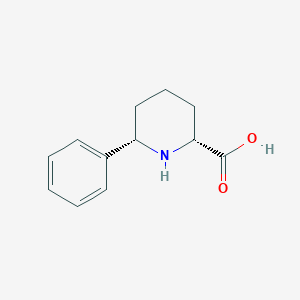
cis-6-Phenyl-piperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-6-Phenyl-piperidine-2-carboxylic acid: is a piperidine derivative with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various biologically active compounds . This compound is characterized by its unique cis-configuration, which influences its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-6-Phenyl-piperidine-2-carboxylic acid typically involves the hydrogenation of functionalized pyridines. This process can be carried out using a rhodium oxide catalyst under mild conditions . The reaction requires a pyridine substrate, a catalyst, and a hydrogen source. The use of a stable, commercially available rhodium compound, such as Rh2O3, has been reported to be effective for the reduction of various unprotected pyridines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of catalytic hydrogenation techniques, which are scalable and can be optimized for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: cis-6-Phenyl-piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques with catalysts like rhodium or palladium.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Rhodium or palladium catalysts, hydrogen gas.
Substitution: Nucleophiles such as amines, alcohols, or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
cis-6-Phenyl-piperidine-2-carboxylic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of cis-6-Phenyl-piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring structure allows it to bind to various receptors and enzymes, influencing their activity. This binding can result in the modulation of biological processes, such as neurotransmission or enzyme inhibition .
Comparaison Avec Des Composés Similaires
Pipecolic acid: Another piperidine derivative with similar structural features.
Piperidine-3-carboxamide: A related compound with a carboxamide functional group.
5-(Methoxycarbonyl)piperidine-2-carboxylic acid: A derivative with a methoxycarbonyl group.
Uniqueness: cis-6-Phenyl-piperidine-2-carboxylic acid is unique due to its cis-configuration, which influences its stereochemistry and biological activity. This configuration can result in different binding affinities and selectivities compared to its trans-isomers or other piperidine derivatives .
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
(2R,6S)-6-phenylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15)/t10-,11+/m0/s1 |
Clé InChI |
XMXVAHHWCXAWGE-WDEREUQCSA-N |
SMILES isomérique |
C1C[C@H](N[C@H](C1)C(=O)O)C2=CC=CC=C2 |
SMILES canonique |
C1CC(NC(C1)C(=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




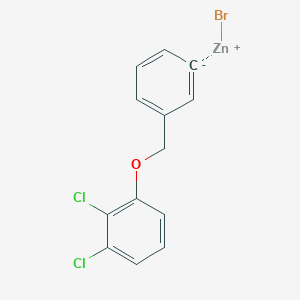

![tert-Butyl (R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B14888632.png)
![tert-Butyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B14888635.png)
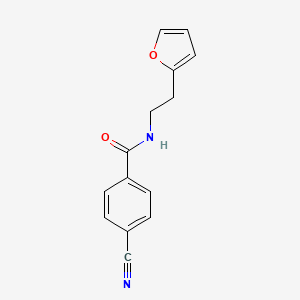
![4-Methyl-3-[(2-methylpentanoyl)amino]benzoic acid](/img/structure/B14888660.png)
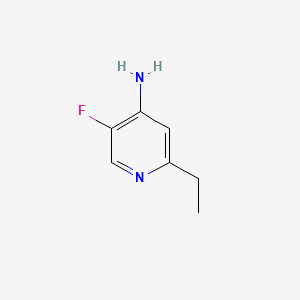
![[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14888669.png)
